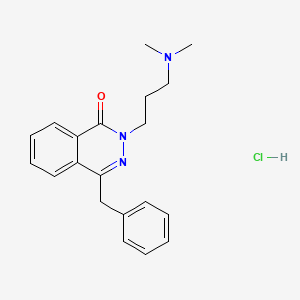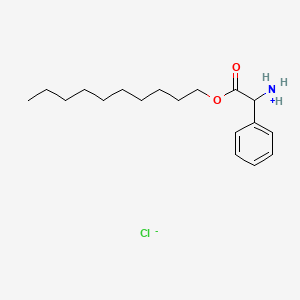
Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- is an organic compound that belongs to the class of esters. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a phenyl group, and the carboxyl group is esterified with a decyl group. The compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- can be achieved through several methods:
Strecker Synthesis: This method involves the reaction of benzaldehyde with ammonium chloride and potassium cyanide to form 2-phenylglycine.
Reductive Amination: Another method involves the reductive amination of phenylglyoxylic acid with decanol in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Strecker synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- undergoes several types of chemical reactions:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-phenylglycine and decanol.
Oxidation: The phenyl group can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Hydrolysis: 2-phenylglycine and decanol.
Oxidation: Various oxidized derivatives of the phenyl group.
Substitution: Substituted derivatives of the amino group.
Scientific Research Applications
Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Phenylglycine: Similar in structure but lacks the decyl ester group.
Glycine Methyl Ester Hydrochloride: Similar ester structure but with a methyl group instead of a decyl group.
Uniqueness
Glycine, 2-phenyl-, decyl ester, hydrochloride, D,L- is unique due to its combination of a phenyl group and a decyl ester group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
78265-97-1 |
|---|---|
Molecular Formula |
C18H30ClNO2 |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
(2-decoxy-2-oxo-1-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-2-3-4-5-6-7-8-12-15-21-18(20)17(19)16-13-10-9-11-14-16;/h9-11,13-14,17H,2-8,12,15,19H2,1H3;1H |
InChI Key |
XUGRTMBNSJFIEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


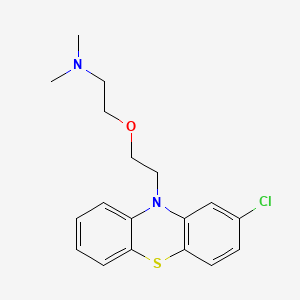


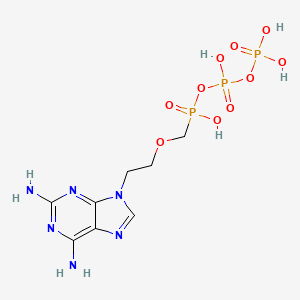
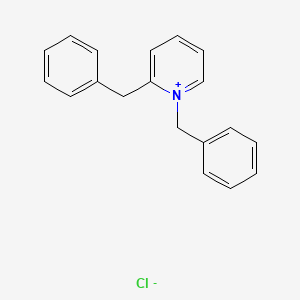

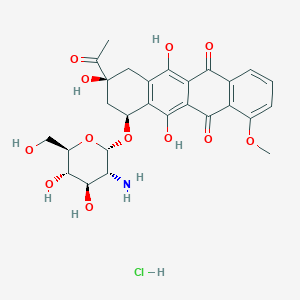
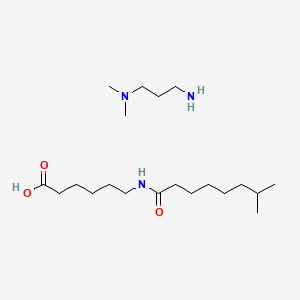
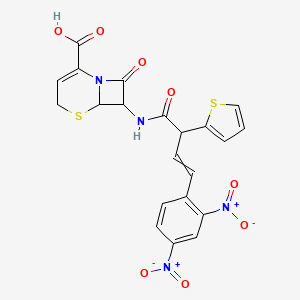
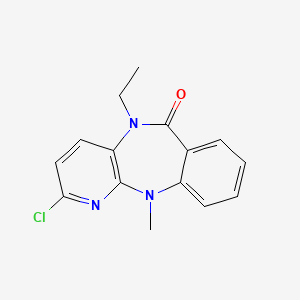
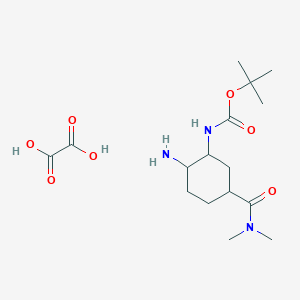
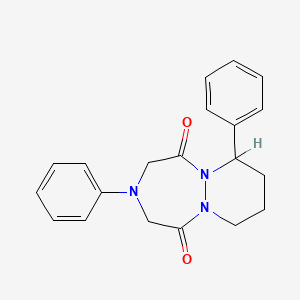
![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide](/img/structure/B12808107.png)
